PF-1355

Catalog No.
S539161
CAS No.
1435467-38-1
M.F
C14H15N3O4S
M. Wt
321.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-1355

CAS Number

1435467-38-1

Product Name

PF-1355

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06281355; PF 06281355; PF06281355; PF-1355; PF 1355; PF1355.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

The exact mass of the compound 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide is 321.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-1355 (CAS: 1435467-38-1), also known as PF-06281355, is a highly selective, orally bioavailable, 2-thiouracil mechanism-based irreversible inhibitor of myeloperoxidase (MPO) . In procurement and material selection for preclinical research, it serves as a critical tool compound for investigating neutrophil-driven oxidative damage, particularly in cardiovascular and autoimmune disease models. By covalently inactivating MPO without altering total MPO protein mass, PF-1355 provides a precise pharmacological intervention for studying vascular edema, neutrophil extracellular trap (NET) formation, and post-infarction ventricular remodeling [1].

Generic substitution with older, reversible myeloperoxidase (MPO) inhibitors, such as 4-aminobenzoic acid hydrazide (4-ABAH), frequently fails in advanced preclinical workflows due to off-target effects and paradoxical enzyme behavior. Hydrazide-based inhibitors can act as suicide substrates that inadvertently promote MPO-mediated nitric oxide (NO) consumption, confounding oxidative stress readouts in complex tissues [1]. Furthermore, less refined thiouracils often cross-react with thyroid peroxidase (TPO), leading to severe thyroid toxicity during chronic in vivo dosing [2]. Procuring the highly selective, 2-thiouracil mechanism-based irreversible inhibitor PF-1355 eliminates these variables, ensuring stable MPO inactivation without TPO interference or paradoxical NO depletion.

Target Selectivity Over Thyroid Peroxidase (TPO)

PF-1355 demonstrates high selectivity for myeloperoxidase (MPO) over a panel of >50 enzymes and receptors, most notably thyroid peroxidase (TPO). Older non-selective inhibitors often cross-react with TPO, leading to confounding thyroid toxicity in long-term in vivo studies. PF-1355 maintains a Ki of 346.74 nM for MPO while virtually abolishing TPO inhibitory activity, ensuring clean translational data [1].

Evidence DimensionEnzyme Selectivity (MPO vs. TPO)
Target Compound DataKi = 346.74 nM (MPO); Highly selective over TPO
Comparator Or BaselineNon-selective peroxidases / Older thiouracils (e.g., PTU)
Quantified Difference>3000-fold improvement in selectivity for MPO over TPO compared to baseline thiouracils
ConditionsCell-free enzymatic assay / Receptor panel screening

Eliminates off-target thyroid toxicity, making it the preferred choice for long-term in vivo cardiovascular and autoimmune disease models.

Prevention of Paradoxical NO Oxidation vs. Hydrazide Inhibitors

Unlike hydrazide-based reversible inhibitors (e.g., 4-ABAH) which can paradoxically promote MPO-mediated nitric oxide (NO) oxidase activity and stimulate MPO turnover, PF-1355 is a 2-thiouracil mechanism-based irreversible inhibitor. It potently inhibits MPO turnover and completely suppresses NO consumption, preventing unintended oxidative stress responses in complex tissue environments [1].

Evidence DimensionMPO NO Oxidase Activity / Turnover
Target Compound DataPotent irreversible inhibition of MPO turnover and NO consumption
Comparator Or Baseline4-ABAH (Hydrazide-based inhibitor) which promotes MPO NO oxidase activity
Quantified DifferenceComplete suppression of NO consumption vs. paradoxical stimulation
ConditionsIn vitro MPO turnover assays

Ensures reliable suppression of oxidative damage without the confounding paradoxical NO consumption seen with classic reversible inhibitors.

Ex Vivo Efficacy in Human Whole Blood and Neutrophils

PF-1355 maintains high potency in complex biological matrices, which is critical for translational assays. It inhibits MPO activity in isolated human whole blood with an IC50 of 1.5 μM. In isolated human neutrophils, it dose-responsively inhibits taurine chlorination (EC50 = 1.47 μM) and suppresses the formation of neutrophil extracellular traps (NETs) (EC50 = 0.97 μM) .

Evidence DimensionMPO Inhibition in Complex Matrices
Target Compound DataIC50 = 1.5 μM (Whole Blood); EC50 = 0.97 μM (NET formation)
Comparator Or BaselineUntreated Baseline
Quantified DifferenceSub-micromolar to low-micromolar complete suppression of MPO activity
ConditionsIsolated human whole blood and phorbol ester-stimulated human neutrophils

Guarantees reliable compound performance in blood and primary cell assays, avoiding the matrix-induced activity drop-offs common with less optimized inhibitors.

In Vivo Efficacy in Ventricular Remodeling and Cardiac Function

In a mouse model of myocardial infarction, prolonged 21-day treatment with PF-1355 significantly improved cardiac outcomes compared to untreated controls. The treatment improved ejection fraction by approximately 44% and decreased end-diastolic volume by approximately 53% and left ventricular mass by 33%, demonstrating profound disease-modifying capability [1].

Evidence DimensionCardiac Function and Remodeling (Post-MI)
Target Compound Data+44% Ejection Fraction, -53% End-Diastolic Volume
Comparator Or BaselineUntreated MI Control
Quantified Difference44% improvement in EF and 53% reduction in EDV
ConditionsMouse model of experimental myocardial infarction (21-day oral treatment)

Provides validated, quantitative in vivo dosing parameters for researchers procuring compounds for cardiovascular disease models.

In Vivo Cardiovascular Disease and Myocardial Infarction Models

Directly following its validated ability to improve ejection fraction and reduce end-diastolic volume [1], PF-1355 is the preferred MPO inhibitor for chronic in vivo cardiovascular studies. Its oral bioavailability and lack of TPO-mediated thyroid toxicity make it suitable for multi-week dosing regimens in murine models of ischemia-reperfusion injury and post-infarction remodeling.

Autoimmune Vasculitis and Glomerulonephritis Research

Due to its potent suppression of MPO activity in complex biological matrices [2], PF-1355 is highly applicable for models of anti-glomerular basement membrane (GBM) disease and immune complex vasculitis. It is utilized to reliably suppress albuminuria, reduce vascular edema, and quantify the specific contribution of MPO to renal and pulmonary microvascular injury.

Ex Vivo Neutrophil Extracellular Trap (NET) Assays

Because PF-1355 effectively inhibits taurine chlorination and NET formation at sub-micromolar to low-micromolar concentrations in isolated human neutrophils , it is an essential control compound for ex vivo immunology workflows. It allows researchers to cleanly decouple MPO-dependent oxidative burst mechanisms from other neutrophil defense pathways without paradoxical NO consumption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

321.07832714 Da

Monoisotopic Mass

321.07832714 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zheng W, Warner R, Ruggeri R, Su C, Cortes C, Skoura A, Ward J, Ahn K,

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